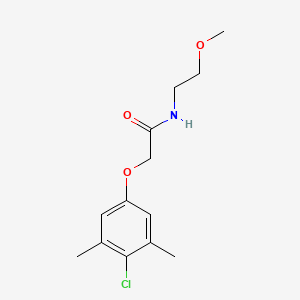
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide, also known as EPTB, is a small molecule that has gained attention for its potential use in scientific research. EPTB is a selective inhibitor of the protein phosphatase 2A (PP2A), which is involved in a variety of cellular processes including cell cycle regulation, DNA repair, and apoptosis.
Mecanismo De Acción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide binds to the catalytic subunit of PP2A and inhibits its activity. This leads to an accumulation of phosphorylated proteins in the cell, which can have a variety of effects depending on the specific proteins involved. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, likely through its ability to inhibit PP2A activity (3,4).
Biochemical and Physiological Effects
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been shown to have a variety of effects on cells, including inhibition of cell growth, induction of apoptosis, and inhibition of DNA repair. These effects are likely due to its ability to inhibit PP2A activity, which can affect a variety of cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide in lab experiments is its selectivity for PP2A inhibition. This allows researchers to study the specific effects of PP2A inhibition without affecting other signaling pathways. However, one limitation of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide is its potential toxicity. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the use of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide in scientific research. One area of interest is the role of PP2A in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PP2A has been implicated in the pathogenesis of these diseases, and N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide could be a useful tool for studying the specific effects of PP2A inhibition in these contexts. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide could be used in combination with other drugs to enhance their efficacy in cancer treatment. Finally, the development of more selective and less toxic PP2A inhibitors could lead to new therapeutic options for a variety of diseases.
Métodos De Síntesis
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 4-propoxybenzoyl chloride in the presence of triethylamine. The resulting compound is then purified by column chromatography to obtain pure N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide. The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been described in detail in a number of publications (1,2).
Aplicaciones Científicas De Investigación
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been used extensively in scientific research to study the role of PP2A in various cellular processes. PP2A is a serine/threonine phosphatase that plays an important role in regulating the activity of many signaling pathways. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been shown to selectively inhibit the activity of PP2A, which allows researchers to study the specific effects of PP2A inhibition in cells.
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-9-19-11-7-5-10(6-8-11)13(18)15-14-17-16-12(4-2)20-14/h5-8H,3-4,9H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEDUGMXBQUEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6166348 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4960338.png)
![2-[4-(dipropylamino)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4960345.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4960355.png)
![ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4960358.png)
![N,N'-[(2-methoxy-5-methyl-1,3-phenylene)bis(methyleneoxy-2,1-phenylene)]diacetamide](/img/structure/B4960361.png)

![2-methoxy-N'-{4-methoxy-3-[(2-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4960374.png)
![5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4960382.png)
![diethyl [4-(2-tert-butylphenoxy)butyl]malonate](/img/structure/B4960383.png)
![N-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4960384.png)
